

# Application Notes and Protocols for In Vitro Studies with T-1095

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**T-1095** is a pioneering compound in the class of sodium-glucose cotransporter (SGLT) inhibitors. It functions as a prodrug, which upon oral administration, is metabolized into its active form, **T-1095**A.[1][2] **T-1095**A exhibits inhibitory activity against both SGLT1 and SGLT2, the primary transporters responsible for glucose reabsorption in the intestine and kidneys, respectively.[3][4] This document provides detailed application notes and protocols for conducting in vitro studies to evaluate the efficacy and mechanism of action of **T-1095** and its active metabolite, **T-1095**A, using appropriate cell lines.

## Suitable Cell Lines for T-1095 In Vitro Studies

The selection of an appropriate cell line is critical for obtaining meaningful in vitro data. As **T-1095** is a prodrug, in vitro studies should ideally utilize its active form, **T-1095**A, as most cell lines lack the necessary metabolic enzymes for its conversion.[5][6][7] The choice between engineered cell lines and those with endogenous transporter expression will depend on the specific research question.

## **Engineered Cell Lines**

For precise characterization of the inhibitory activity of **T-1095**A on specific SGLT isoforms, engineered cell lines that overexpress human SGLT1 or SGLT2 are highly recommended.



These cell lines provide a robust and controlled system for inhibitor screening and selectivity profiling.

- HEK293 (Human Embryonic Kidney 293) Cells: These cells are readily transfected and are commonly used to create stable cell lines expressing hSGLT1 or hSGLT2.[8]
- CHO (Chinese Hamster Ovary) Cells: Similar to HEK293 cells, CHO cells are a wellestablished platform for the stable overexpression of transporters like hSGLT1 and hSGLT2, making them suitable for high-throughput screening of inhibitors.[9]

## **Cell Lines with Endogenous SGLT Expression**

To study the effects of **T-1095**A in a more physiologically relevant context, cell lines that endogenously express SGLT1 or SGLT2 are invaluable.

- HK-2 (Human Kidney 2) Cells: This immortalized human proximal tubule cell line endogenously expresses SGLT2 and is an excellent model for investigating the impact of SGLT2 inhibition on renal glucose transport and downstream signaling pathways.[8]
- Caco-2 (Human colorectal adenocarcinoma) Cells: When grown as a polarized monolayer,
  this cell line differentiates to resemble intestinal enterocytes and expresses SGLT1, making it
  a suitable model for studying intestinal glucose absorption and the effects of SGLT1
  inhibition.[10][11][12][13][14]

## **Quantitative Data Summary**

The following table summarizes the reported in vitro inhibitory activity of **T-1095** and its active metabolite, **T-1095**A.



| Compound   | Target                                                            | Cell<br>Line/Syste<br>m                                                       | Assay<br>Method                     | IC50    | Reference(s |
|------------|-------------------------------------------------------------------|-------------------------------------------------------------------------------|-------------------------------------|---------|-------------|
| T-1095     | hSGLT1                                                            | Not specified                                                                 | Not specified                       | 22.8 μΜ | [3][4]      |
| hSGLT2     | Not specified                                                     | Not specified                                                                 | 2.3 μΜ                              | [3][4]  |             |
| T-1095A    | Renal SGLT                                                        | Renal brush-<br>border<br>membrane<br>vesicles from<br>normoglycem<br>ic mice | [ <sup>14</sup> C]glucose<br>uptake | 1.5 μΜ  | [1]         |
| Renal SGLT | Renal brush-<br>border<br>membrane<br>vesicles from<br>db/db mice | [ <sup>14</sup> C]glucose<br>uptake                                           | 1.1 μΜ                              | [1]     |             |

## **Experimental Protocols**

# Protocol 1: Glucose Uptake Assay Using Fluorescent Glucose Analog (2-NBDG) in HK-2 Cells

This protocol describes a method for measuring SGLT2-mediated glucose uptake in HK-2 cells, which endogenously express SGLT2, using the fluorescent glucose analog 2-NBDG.[8]

#### Materials:

- HK-2 cell line
- DMEM/F-12 medium with 10% FBS and antibiotics
- Krebs-Ringer-HEPES (KRH) buffer (containing NaCl)
- Sodium-free KRH buffer (NaCl replaced with choline chloride)



- 2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose (2-NBDG)
- **T-1095**A (or other test compounds)
- Phlorizin (non-selective SGLT inhibitor)
- D-glucose
- 96-well black, clear-bottom plates
- Fluorescence plate reader (Excitation/Emission ~485/535 nm)

#### Procedure:

- Cell Culture: Culture HK-2 cells in complete DMEM/F-12 medium at 37°C in a 5% CO<sub>2</sub> incubator. Seed cells into a 96-well black, clear-bottom plate at a density of 5 x 10<sup>4</sup> cells/well and allow them to grow to confluence.
- Compound Preparation: Prepare a stock solution of T-1095A in DMSO. Create serial dilutions in KRH buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is below 0.5%.
- Glucose Uptake Assay:
  - Wash the confluent cell monolayers twice with pre-warmed KRH buffer.
  - Add 100 μL of KRH buffer containing the desired concentration of T-1095A or vehicle (DMSO) to each well.
  - Include control wells:
    - Total Uptake: Vehicle only.
    - Non-specific Uptake: A high concentration of D-glucose (e.g., 30 mM) or incubation in sodium-free KRH buffer.
    - Positive Control: A known SGLT inhibitor like Phlorizin (e.g., 100 μM).



- Pre-incubate the plate at 37°C for 15-30 minutes.
- $\circ~$  Initiate glucose uptake by adding 10  $\mu L$  of 2-NBDG solution to each well (final concentration 100-200  $\mu M).$
- Incubate at 37°C for 30-60 minutes.
- Terminate the uptake by aspirating the medium and washing the cells three times with 200 μL of ice-cold KRH buffer.
- Lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100 in PBS).
- Data Analysis:
  - Measure the fluorescence of the cell lysates using a fluorescence plate reader.
  - Subtract the background fluorescence from wells without cells.
  - Calculate the percentage of inhibition for each compound concentration relative to the SGLT2-specific uptake (Total Uptake - Non-specific Uptake).
  - Plot the percentage of inhibition against the logarithm of the compound concentration to determine the IC50 value.

# Protocol 2: Radiolabeled Glucose Uptake Assay in Engineered HEK293 or CHO Cells

This protocol is suitable for accurately determining the inhibitory potency of **T-1095**A on specific SGLT isoforms using engineered cell lines.

#### Materials:

- HEK293 or CHO cells stably expressing hSGLT1 or hSGLT2
- Appropriate cell culture medium with selection antibiotic (e.g., G418)
- Uptake buffer (e.g., KRH buffer)



- [14C]-alpha-methyl-D-glucopyranoside ([14C]AMG) or other suitable radiolabeled glucose analog
- T-1095A (or other test compounds)
- Scintillation cocktail
- Scintillation counter

#### Procedure:

- Cell Culture: Culture the engineered cells in the appropriate medium containing the selection
  antibiotic to maintain transporter expression. Seed the cells into a suitable multi-well plate
  and grow to confluence.
- Compound Preparation: Prepare serial dilutions of T-1095A in the uptake buffer.
- Glucose Uptake Assay:
  - Wash the cells with uptake buffer.
  - Pre-incubate the cells with the test compound dilutions for a defined period (e.g., 15-30 minutes) at 37°C.
  - Initiate the uptake by adding the uptake buffer containing [14C]AMG and the test compound.
  - Incubate for a specific time (e.g., 30-60 minutes) at 37°C.
  - Stop the uptake by rapidly washing the cells with ice-cold uptake buffer.
  - Lyse the cells (e.g., with NaOH or a commercial lysis buffer).
- Data Analysis:
  - Transfer the cell lysates to scintillation vials.
  - Add scintillation cocktail and measure the radioactivity using a scintillation counter.



- Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor like phlorizin or in sodium-free buffer).
- Calculate the percentage of inhibition for each concentration of T-1095A and determine the IC50 value.

## **Signaling Pathways and Visualization**

Inhibition of SGLT2 in renal proximal tubule cells, such as HK-2, has been shown to modulate several key signaling pathways implicated in diabetic nephropathy.[15][16][17]



Click to download full resolution via product page

Caption: Signaling pathways affected by SGLT2 inhibition in HK-2 cells.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. | BioWorld [bioworld.com]
- 2. T-1095, an inhibitor of renal Na+-glucose cotransporters, may provide a novel approach to treating diabetes PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. T-1095 | transporter | SGLT | TargetMol [targetmol.com]
- 5. researchgate.net [researchgate.net]
- 6. Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell-Dependent Activation of ProTide Prodrugs and Its Implications in Antiviral Studies PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. AID 589977 Inhibition of human SGLT2 expressed in CHO cells assessed as inhibition of [14C]-alpha-methyl-D-glucopyranoside transport after 60 mins by scintillation counting in presence of 100% plasma - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Characterization of SGLT1-mediated glucose transport in Caco-2 cell monolayers, and absence of its regulation by sugar or epinephrine PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. More than apical: Distribution of SGLT1 in Caco-2 cells PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. SGLT1-Mediated Transport in Caco-2 Cells Is Highly Dependent on Cell Bank Origin -PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Effects of SGLT2 Inhibition in Human Kidney Proximal Tubular Cells—Renoprotection in Diabetic Nephropathy? | PLOS One [journals.plos.org]



- 16. Effects of SGLT2 Inhibition in Human Kidney Proximal Tubular Cells—Renoprotection in Diabetic Nephropathy? PMC [pmc.ncbi.nlm.nih.gov]
- 17. DSpace [repositori.upf.edu]
- To cite this document: BenchChem. [Application Notes and Protocols for In Vitro Studies with T-1095]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1682860#cell-lines-suitable-for-in-vitro-studies-with-t-1095]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com